
(2-Chloro-10H-phenothiazin-10-yl)(thiophen-2-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Chloro-10H-phenothiazin-10-yl)(thiophen-2-yl)methanone is a complex organic compound that belongs to the phenothiazine class of chemicals. This compound is characterized by the presence of a phenothiazine core substituted with a chlorine atom and a thiophene ring. Phenothiazines are known for their diverse biological activities and are widely used in medicinal chemistry.
Métodos De Preparación
The synthesis of (2-Chloro-10H-phenothiazin-10-yl)(thiophen-2-yl)methanone typically involves the reaction of 2-chloro-10H-phenothiazine with thiophene-2-carboxylic acid chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Análisis De Reacciones Químicas
(2-Chloro-10H-phenothiazin-10-yl)(thiophen-2-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced phenothiazine derivatives.
Aplicaciones Científicas De Investigación
(2-Chloro-10H-phenothiazin-10-yl)(thiophen-2-yl)methanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Phenothiazine derivatives are known for their antipsychotic and antiemetic properties, and this compound is investigated for similar therapeutic uses.
Industry: It is used in the development of dyes and pigments due to its chromophoric properties.
Mecanismo De Acción
The mechanism of action of (2-Chloro-10H-phenothiazin-10-yl)(thiophen-2-yl)methanone involves its interaction with various molecular targets. In biological systems, phenothiazine derivatives are known to interact with dopamine receptors, leading to their antipsychotic effects. The compound may also inhibit the activity of certain enzymes, contributing to its antimicrobial and anticancer properties .
Comparación Con Compuestos Similares
(2-Chloro-10H-phenothiazin-10-yl)(thiophen-2-yl)methanone can be compared with other phenothiazine derivatives such as chlorpromazine and prochlorperazine. While all these compounds share a common phenothiazine core, the presence of different substituents imparts unique properties to each compound. For instance:
Chlorpromazine: Known for its antipsychotic and antiemetic properties.
Prochlorperazine: Primarily used as an antiemetic and for the treatment of vertigo.
This compound: Investigated for its potential antimicrobial and anticancer activities.
Propiedades
Fórmula molecular |
C17H10ClNOS2 |
|---|---|
Peso molecular |
343.9 g/mol |
Nombre IUPAC |
(2-chlorophenothiazin-10-yl)-thiophen-2-ylmethanone |
InChI |
InChI=1S/C17H10ClNOS2/c18-11-7-8-15-13(10-11)19(17(20)16-6-3-9-21-16)12-4-1-2-5-14(12)22-15/h1-10H |
Clave InChI |
INJCMPRXVXUTOQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)N(C3=C(S2)C=CC(=C3)Cl)C(=O)C4=CC=CS4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




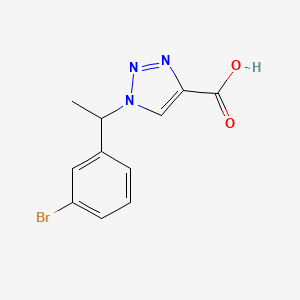
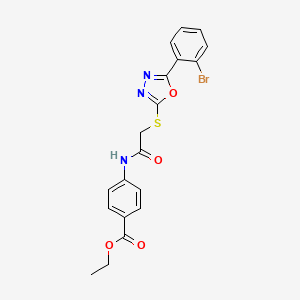
![N-(5-Amino-6-methylbenzo[d]thiazol-2-yl)cyclohexanecarboxamide](/img/structure/B11772944.png)
![1-(m-Tolyl)-3-azabicyclo[3.1.1]heptane hydrochloride](/img/structure/B11772949.png)
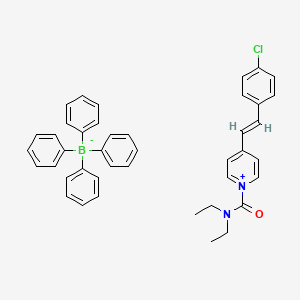
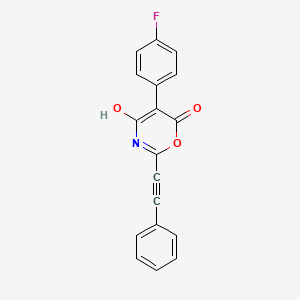
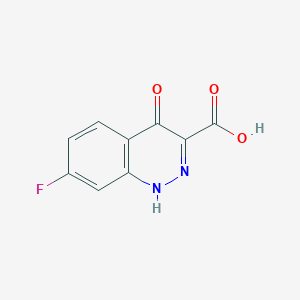

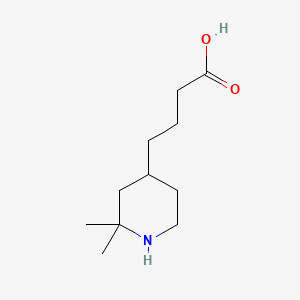
![8-Methoxydibenzo[B,F][1,4]thiazepin-11(10H)-one](/img/structure/B11772981.png)
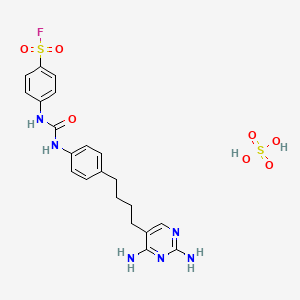
![Methyl 3-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)propanoate](/img/structure/B11772984.png)
